4-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one
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Overview
Description
4-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one typically involves multiple steps:
Formation of the 2,3-dihydrothieno[3,4-b][1,4]dioxine ring: This can be achieved through the reaction of 2,3-dihydroxybenzoic acid with appropriate reagents to form the dioxine ring.
Attachment of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the piperidine moiety is attached to the dioxine ring.
Formation of the pyrimidinone ring: The final step involves the formation of the pyrimidinone ring through a cyclization reaction, which is facilitated by the presence of a methyl group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
4-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2,3-dihydrothieno[3,4-b][1,4]dioxine-2-yl)methanol: A related compound with similar structural features.
3,4-ethylenedioxythiophene: Another compound with a similar dioxine ring structure.
Uniqueness
4-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties that are not found in simpler analogs .
Properties
IUPAC Name |
4-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-10-18-12(8-14(21)19-10)11-2-4-20(5-3-11)17(22)16-15-13(9-25-16)23-6-7-24-15/h8-9,11H,2-7H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVLQFVCSHIFLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CCN(CC2)C(=O)C3=C4C(=CS3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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